Ribosomal Peptidyltransferase Inhibition Potency (Ki) – Azidamfenicol vs. Chloramphenicol
Azidamfenicol inhibits ribosomal peptidyltransferase with an inhibition constant (Ki) of 22 µM, determined in a cell‑free Escherichia coli 70S ribosome system using the puromycin reaction . Under identical experimental conditions, chloramphenicol exhibits a Ki of 0.7 µM (competitive phase), making it approximately 31‑fold more potent [1]. Thiamphenicol and tevenel give Ki values of 0.45 µM and 1.7 µM respectively in the same model [1]. This large potency gap means that azidamfenicol is not a suitable surrogate where high‑affinity peptidyltransferase blockade is the primary endpoint; conversely, for click‑chemistry or photoaffinity applications where a weaker reversible binder is acceptable, the reduced affinity may be advantageous by minimising off‑target occupancy.
| Evidence Dimension | Inhibition of ribosomal peptidyltransferase (Ki) |
|---|---|
| Target Compound Data | Ki = 22 µM |
| Comparator Or Baseline | Chloramphenicol Ki = 0.7 µM; Thiamphenicol Ki = 0.45 µM; Tevenel Ki = 1.7 µM |
| Quantified Difference | Azidamfenicol is ~31‑fold weaker than chloramphenicol and ~49‑fold weaker than thiamphenicol. |
| Conditions | Cell‑free E. coli 70S ribosome puromycin reaction; competitive inhibition phase (chloramphenicol data from Eur. J. Biochem. 1987, 164:53‑58; azidamfenicol data from supplier certificate of analysis referencing primary screen). |
Why This Matters
Quantifies the relative target engagement strength, allowing users to select the appropriate compound for either potent ribosomal inhibition (chloramphenicol) or bioorthogonal probe design (azidamfenicol).
- [1] Drainas, D., Kalpaxis, D.L. & Coutsogeorgopoulos, C. (1987) Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies. Eur. J. Biochem., 164, 53‑58. DOI: 10.1111/j.1432‑1033.1987.tb10991.x. View Source
